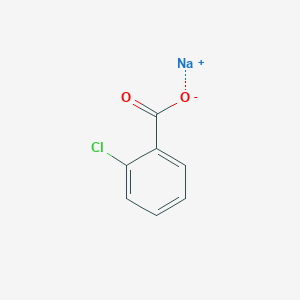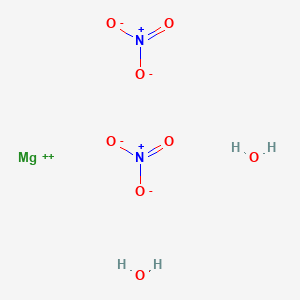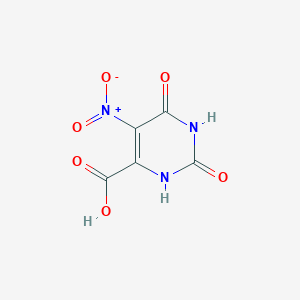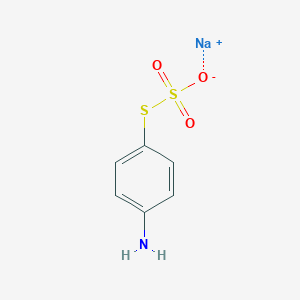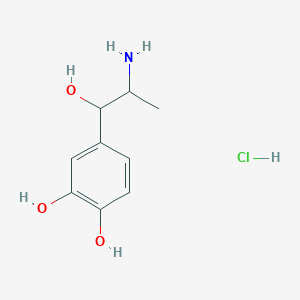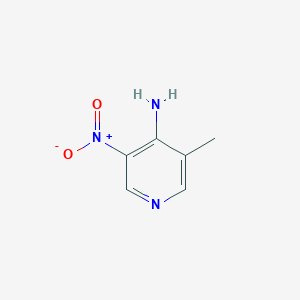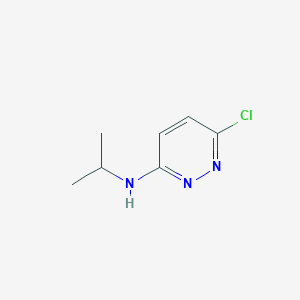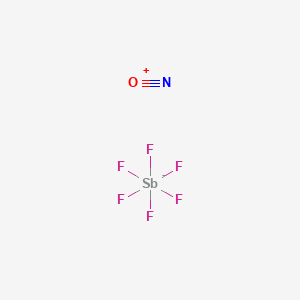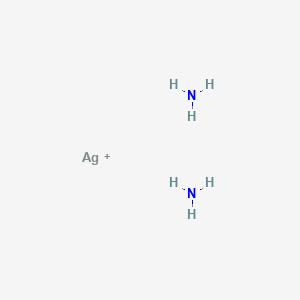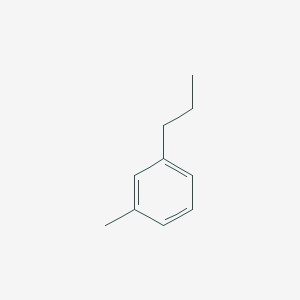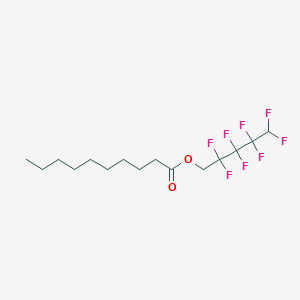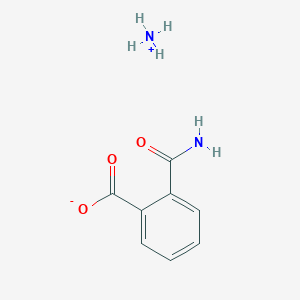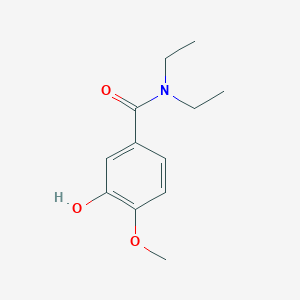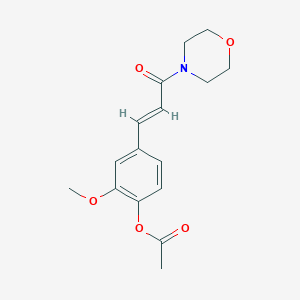
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a synthetic compound that has been widely used in scientific research. This compound is also known as HMCA or HMC and is a derivative of cinnamic acid. It has been used in various studies to investigate its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
HMCA has been shown to interact with proteins and nucleic acids. It has been proposed that HMCA binds to the minor groove of DNA and RNA, causing a conformational change that affects the binding of proteins to these molecules. HMCA has also been shown to interact with lipids in cell membranes, affecting the fluidity and permeability of these membranes.
Biochemische Und Physiologische Effekte
HMCA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. HMCA has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, HMCA has been shown to have anti-inflammatory properties, reducing inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
HMCA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a fluorescent probe, making it useful for imaging studies. However, there are also limitations to the use of HMCA. It has been shown to have cytotoxic effects at high concentrations, limiting its use in certain experiments. In addition, HMCA has a short half-life in vivo, making it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of HMCA. One potential area of research is the development of new derivatives of HMCA with improved properties, such as increased stability and longer half-life. Another area of research is the investigation of the role of HMCA in various disease processes, such as cancer and neurodegenerative diseases. Finally, the use of HMCA as a therapeutic agent for these diseases should be explored further.
Synthesemethoden
The synthesis of HMCA involves the reaction of cinnamic acid with morpholine and acetic anhydride. The final product is obtained after purification and recrystallization. This method has been optimized to obtain a high yield of pure HMCA.
Wissenschaftliche Forschungsanwendungen
HMCA has been extensively used in scientific research as a tool to investigate various biological processes. It has been used as a probe to study the binding of proteins to DNA and RNA. HMCA has also been used as a fluorescent probe to study the interaction of proteins with lipids in cell membranes.
Eigenschaften
CAS-Nummer |
16562-72-4 |
|---|---|
Produktname |
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate |
Molekularformel |
C16H19NO5 |
Molekulargewicht |
305.32 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C16H19NO5/c1-12(18)22-14-5-3-13(11-15(14)20-2)4-6-16(19)17-7-9-21-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-4+ |
InChI-Schlüssel |
NLDFRYFDOLAMCA-GQCTYLIASA-N |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



